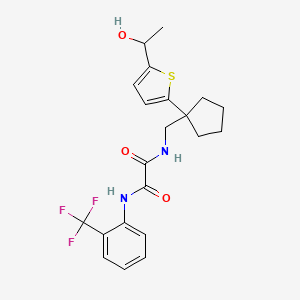![molecular formula C14H16N2O2 B2989793 N-[(3,3-Dimethyl-2-oxo-1H-indol-5-yl)methyl]prop-2-enamide CAS No. 2125614-69-7](/img/structure/B2989793.png)
N-[(3,3-Dimethyl-2-oxo-1H-indol-5-yl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “N-[(3,3-Dimethyl-2-oxo-1H-indol-5-yl)methyl]prop-2-enamide” involves the reaction of 3,3-dimethylindole-2,2-dione with propargylamine in the presence of a catalyst such as copper (I) iodide. The reaction proceeds through a one-pot, three-component reaction, which results in the formation of the desired compound.Molecular Structure Analysis
The molecular structure of “N-[(3,3-Dimethyl-2-oxo-1H-indol-5-yl)methyl]prop-2-enamide” has been analyzed through various methods. For instance, the solid-state structures have been analyzed through Hirshfeld surface analysis, including the evaluation of the different energy frameworks .Chemical Reactions Analysis
Indole derivatives, such as “N-[(3,3-Dimethyl-2-oxo-1H-indol-5-yl)methyl]prop-2-enamide”, have been found to show various biologically vital properties . They play a main role in cell biology and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(3,3-Dimethyl-2-oxo-1H-indol-5-yl)methyl]prop-2-enamide” have been analyzed. For instance, the molecular formula is C17H14N3O2Cl, the yield is 89%, and the melting point is 211–213°C .Propriétés
IUPAC Name |
N-[(3,3-dimethyl-2-oxo-1H-indol-5-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-12(17)15-8-9-5-6-11-10(7-9)14(2,3)13(18)16-11/h4-7H,1,8H2,2-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHAIOXGFZVPKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)CNC(=O)C=C)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,3-Dimethyl-2-oxo-1H-indol-5-yl)methyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



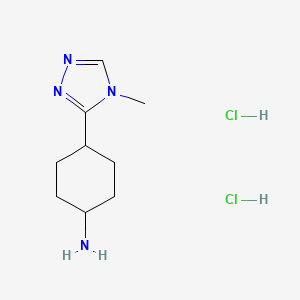
![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2989716.png)
![N-(2-fluorobenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2989719.png)
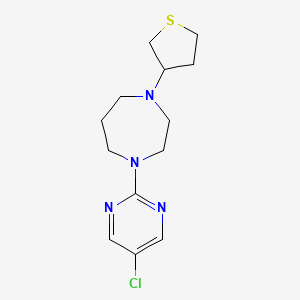
![4-Methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B2989721.png)
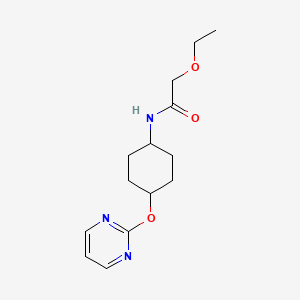
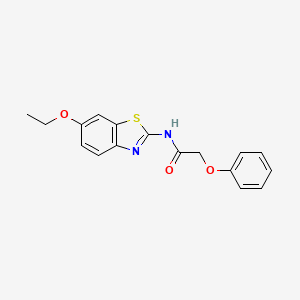

![N-(3-ethylphenyl)-3-((4-isopropylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2989726.png)
![7,8-dimethoxy-3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2989727.png)
